molecular formula C14H18N2O4 B12301096 3-((2-Morpholinoacetamido)methyl)benzoic acid

3-((2-Morpholinoacetamido)methyl)benzoic acid

Cat. No.: B12301096
M. Wt: 278.30 g/mol
InChI Key: IWIBCBGSXGHZPC-UHFFFAOYSA-N
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Description

3-((2-Morpholinoacetamido)methyl)benzoic acid is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzoic acid moiety linked to a morpholinoacetamido group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Morpholinoacetamido)methyl)benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with morpholine and acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-((2-Morpholinoacetamido)methyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The morpholinoacetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylate derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-((2-Morpholinoacetamido)methyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-Morpholinoacetamido)methyl)benzoic acid involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of mycolic acid methyl transferase (MmaA1), a protein involved in the maturation of mycolic acids in Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, thereby inhibiting its activity and disrupting the biosynthesis of mycolic acids, which are essential for the survival of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Morpholinoacetamido)methyl)benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with specific molecular targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

3-[[(2-morpholin-4-ylacetyl)amino]methyl]benzoic acid

InChI

InChI=1S/C14H18N2O4/c17-13(10-16-4-6-20-7-5-16)15-9-11-2-1-3-12(8-11)14(18)19/h1-3,8H,4-7,9-10H2,(H,15,17)(H,18,19)

InChI Key

IWIBCBGSXGHZPC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NCC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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